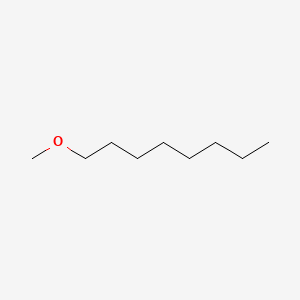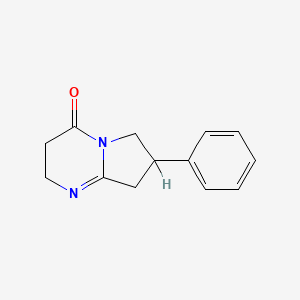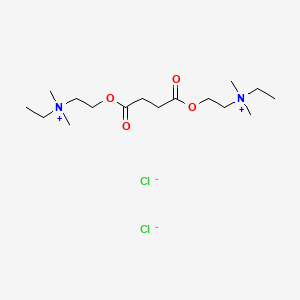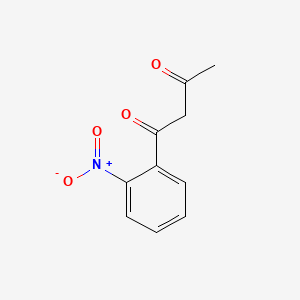
1-(2-nitrophenyl)butane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Butanedione, 1-(o-nitrophenyl)-, also known as 1-(2-nitrophenyl)-1,3-butanedione, is an organic compound with the molecular formula C10H9NO4 and a molecular weight of 207.183 g/mol . This compound is characterized by the presence of a nitrophenyl group attached to a butanedione backbone. It is commonly used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Butanedione, 1-(o-nitrophenyl)- can be synthesized through the reaction of 2-nitroacetophenone with ethanoic anhydride in the presence of sulfuric acid . The reaction conditions typically involve heating the reactants to facilitate the formation of the desired product. The synthetic route can be summarized as follows:
Reactants: 2-nitroacetophenone, ethanoic anhydride, sulfuric acid
Reaction Conditions: Heating
Industrial Production Methods
Industrial production methods for 1,3-butanedione, 1-(o-nitrophenyl)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures efficient production of the compound.
Analyse Chemischer Reaktionen
1,3-Butanedione, 1-(o-nitrophenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Some common reactions and their conditions are as follows:
Oxidation
Reagents: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Conditions: Acidic or basic medium
Products: Oxidized derivatives of the compound
Reduction
Reagents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Conditions: Solvent such as ethanol or tetrahydrofuran (THF)
Products: Reduced derivatives of the compound
Substitution
Reagents: Nucleophiles such as amines or thiols
Conditions: Solvent such as dichloromethane (DCM) or acetonitrile (ACN)
Products: Substituted derivatives of the compound
Wissenschaftliche Forschungsanwendungen
1,3-Butanedione, 1-(o-nitrophenyl)- has a wide range of applications in scientific research . Some of its notable applications include:
Chemistry
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Synthesis: Employed as a building block in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
Biochemical Assays: Utilized in assays to study enzyme kinetics and inhibition.
Medicine
Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Studied for its potential therapeutic effects in various diseases.
Industry
Material Science: Used in the development of advanced materials with specific properties.
Chemical Manufacturing: Employed in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of 1,3-butanedione, 1-(o-nitrophenyl)- involves its interaction with molecular targets and pathways . The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nitrophenyl group plays a crucial role in its reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
1,3-Butanedione, 1-(o-nitrophenyl)- can be compared with other similar compounds such as 1,3-butanedione, 1-(p-nitrophenyl)- . While both compounds share a similar butanedione backbone, the position of the nitro group (ortho vs. para) significantly affects their chemical properties and reactivity. Some similar compounds include:
- 1,3-Butanedione, 1-(p-nitrophenyl)-
- 1,3-Butanedione, 1-(m-nitrophenyl)-
- 1,3-Butanedione, 1-(4-nitrophenyl)-
These compounds differ in their reactivity, stability, and applications, making each unique in its own right.
Eigenschaften
CAS-Nummer |
5463-78-5 |
|---|---|
Molekularformel |
C10H9NO4 |
Molekulargewicht |
207.18 g/mol |
IUPAC-Name |
1-(2-nitrophenyl)butane-1,3-dione |
InChI |
InChI=1S/C10H9NO4/c1-7(12)6-10(13)8-4-2-3-5-9(8)11(14)15/h2-5H,6H2,1H3 |
InChI-Schlüssel |
GHVZFKABKYFVRO-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)C1=CC=CC=C1[N+](=O)[O-] |
Kanonische SMILES |
CC(=O)CC(=O)C1=CC=CC=C1[N+](=O)[O-] |
Key on ui other cas no. |
5463-78-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Ethyl[(nonafluorobutyl)sulphonyl]amino]ethyl methacrylate](/img/structure/B1618011.png)
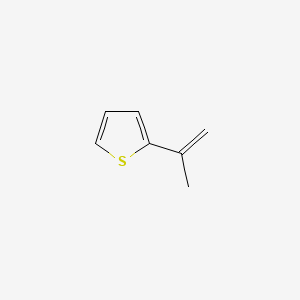

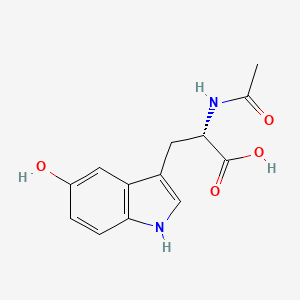
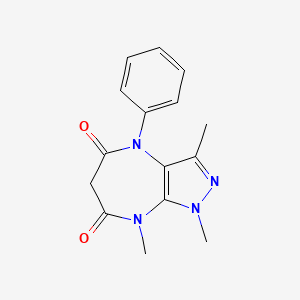
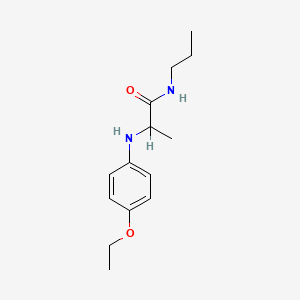
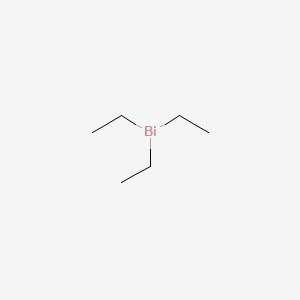
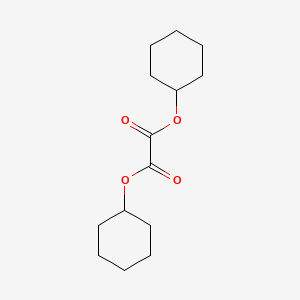
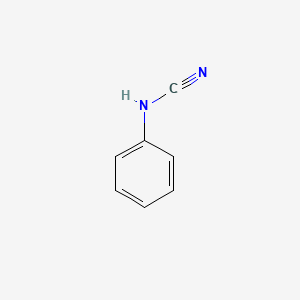
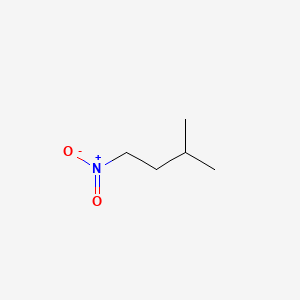
![1,5-Dioxaspiro[5.5]undecane, 3,3-dimethyl-](/img/structure/B1618026.png)
